molecular formula C19H14 B1616289 3-Methylbenzo[c]phenanthrene CAS No. 2381-19-3

3-Methylbenzo[c]phenanthrene

Cat. No.: B1616289
CAS No.: 2381-19-3
M. Wt: 242.3 g/mol
InChI Key: HFBPJADWYSMWGU-UHFFFAOYSA-N
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Description

3-Methylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14 It consists of a phenanthrene core with a methyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzo[c]phenanthrene can be achieved through several methods. One notable approach involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This method undergoes ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process, resulting in the formation of phenanthrene derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yield synthetic routes that can be scaled up for industrial applications. The use of palladium catalysts and efficient reaction conditions are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzo[c]phenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Nitro, chloro, and bromo derivatives.

Scientific Research Applications

3-Methylbenzo[c]phenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylbenzo[c]phenanthrene involves its ability to intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects. The compound interacts with molecular targets such as DNA polymerase and topoisomerase, affecting DNA replication and repair pathways .

Comparison with Similar Compounds

    Benzo[a]pyrene: Another PAH known for its carcinogenic properties.

    Chrysene: A PAH with a similar structure but lacking the methyl group.

    Phenanthrene: The parent compound without the methyl substitution.

Uniqueness: 3-Methylbenzo[c]phenanthrene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This methyl substitution can affect the compound’s ability to intercalate with DNA and its overall stability compared to its non-methylated counterparts .

Properties

IUPAC Name

3-methylbenzo[c]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-6-11-18-16(12-13)10-9-15-8-7-14-4-2-3-5-17(14)19(15)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBPJADWYSMWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=CC4=CC=CC=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946607
Record name 3-Methylbenzo[c]phenanthrene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381-19-3, 78328-47-9
Record name 3-Methylbenzo[c]phenanthrene
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Record name 3-Methylbenzo(c)phenanthrene
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Record name Methylbenzo(c)phenanthrene
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Record name 3-Methylbenzo[c]phenanthrene
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Record name 3-Methylbenzo[c]phenanthrene
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Record name AR-G32 3-METHYLBENZO(C)PHENANTHRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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